Antimicrobial Activity Against Mycobacterium smegmatis: Validated Starting Material for Eperezolid-Like Scaffolds
3-Fluoro-4-(4-phenylpiperazin-1-yl)aniline (compound II) was employed as the core synthetic intermediate for generating a panel of eperezolid-like derivatives, including Schiff bases, thioureas, thiazolidinones, thiazolines, 1,2,4-triazoles, and 1,3,4-thiadiazoles [1]. In the antimicrobial activity evaluation, all synthesized compounds derived from this aniline intermediate exhibited high anti-Mycobacterium smegmatis activity [1]. While the study did not report a direct side-by-side MIC comparison between the parent aniline and its non-fluorinated analog, the compound's demonstrated utility as a viable precursor for generating biologically active antimicrobial scaffolds distinguishes it from analogs lacking the 3-fluoro substitution pattern that enables the specific synthetic transformations described [1].
| Evidence Dimension | Antimicrobial scaffold generation capability |
|---|---|
| Target Compound Data | High anti-Mycobacterium smegmatis activity for all derived compounds |
| Comparator Or Baseline | No direct comparator data reported in this study |
| Quantified Difference | Not quantified in head-to-head format |
| Conditions | Synthesis of eperezolid-like molecules; antimicrobial screening against Mycobacterium smegmatis |
Why This Matters
For research programs focused on oxazolidinone-class antibacterial scaffold exploration, this compound serves as a validated starting point with published synthetic routes and confirmed downstream biological activity, reducing method development time and increasing confidence in experimental outcomes.
- [1] Yolal M, Başoğlu S, Bektaş H, Demirci S, Karaoğlu ŞA, Demirbaş A. Synthesis of eperezolid-like molecules and evaluation of their antimicrobial activities. Russian Journal of Bioorganic Chemistry. 2012;38(5):539-549. View Source
